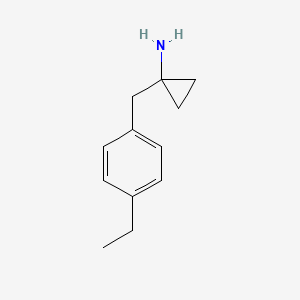

1-(4-Ethylbenzyl)cyclopropan-1-amine

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-[(4-ethylphenyl)methyl]cyclopropan-1-amine |

InChI |

InChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)9-12(13)7-8-12/h3-6H,2,7-9,13H2,1H3 |

InChI Key |

UNFYAAGIDSHJIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylbenzyl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylbenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cyclopropylamines.

Substitution: Nucleophilic substitution reactions with halogens or other electrophiles can introduce different functional groups onto the benzyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogens (Cl2, Br2), electrophiles (R-X)

Major Products Formed

Oxidation: Cyclopropane carboxylic acids

Reduction: Cyclopropylamines

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

1-(4-Ethylbenzyl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of N-substituted cyclopropanamines, where substituent variations significantly influence biological activity and physicochemical properties. Key analogs include:

Pharmacological and Physicochemical Properties

- Enzyme Inhibition : Maleimide derivatives (e.g., 1-(4-Ethylbenzyl)maleimide) show inhibition of hMGL and hFAAH (IC₅₀ ~10–50 µM), though these are functionally distinct from cyclopropanamines .

- Antiviral Activity : Analog 37 inhibits VEEV replication (EC₅₀ ~1–5 µM), suggesting cyclopropanamines with aromatic/heterocyclic substituents may target viral entry or replication .

Biological Activity

1-(4-Ethylbenzyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane moiety attached to an ethyl-substituted benzyl group. Its chemical formula can be represented as . The cyclopropane ring contributes to the compound's unique conformational flexibility, which may influence its biological interactions.

Biological Activity

Pharmacological Profile:

Research indicates that this compound exhibits a range of biological activities, primarily acting as a monoamine transporter inhibitor. This mechanism is significant in the context of neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases.

In Vitro Studies:

In vitro assays have demonstrated that this compound can inhibit the uptake of neurotransmitters such as serotonin and norepinephrine. Such inhibition suggests potential applications in treating conditions like depression and anxiety disorders.

Case Studies:

Several case studies have explored the efficacy of this compound in animal models. For instance, a study involving rodents showed that administration of the compound resulted in increased locomotor activity, which is often associated with stimulant effects. Additionally, behavioral assessments indicated an anxiolytic effect at certain doses, suggesting a dual role in modulating both anxiety and depressive symptoms.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been investigated to optimize its pharmacological properties. Variations in the ethyl group’s position and length have been shown to affect binding affinity to monoamine transporters.

| Modification | Effect on Activity |

|---|---|

| Ethyl group position change | Alters selectivity for serotonin vs. norepinephrine transporters |

| Cyclopropane substitution | Influences overall potency and side effects |

Toxicological Considerations

While the therapeutic potential is promising, it is crucial to evaluate the toxicological profile of this compound. Preliminary studies indicate a moderate safety margin; however, further research is needed to assess long-term effects and potential neurotoxicity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Ethylbenzyl)cyclopropan-1-amine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclopropanation of a benzyl precursor followed by amine functionalization. For example, palladium-catalyzed carbonylation (e.g., Suzuki-Miyaura coupling) can form the cyclopropane ring, while reductive amination introduces the amine group . Key parameters include:

- Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ for cross-coupling reactions.

- Solvents : Dichloromethane or toluene under inert atmospheres.

- Temperature : 60–80°C for cyclopropanation; room temperature for amine introduction.

- Optimization : Continuous flow reactors improve scalability and purity (>90% yield reported in analogous syntheses) .

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring protons (δ 0.8–1.5 ppm) and ethylbenzyl substituents (δ 2.5–4.0 ppm for benzyl CH₂) .

- X-ray Crystallography : Resolves spatial arrangement, bond angles (e.g., cyclopropane C-C-C ~60°), and steric effects from the ethyl group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₂H₁₇N).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Comparative Assays : Test the compound alongside analogs (e.g., chloro or methoxy derivatives) under standardized conditions (e.g., IC₅₀ in cancer cell lines) .

- Meta-Analysis : Cross-reference studies using databases like PubChem to identify variables (e.g., solvent, assay type) causing discrepancies .

- Example : A derivative with a 4-chloro substituent showed 5.0 µM IC₅₀ in FaDu cells, whereas the ethyl variant may exhibit altered lipophilicity and target affinity .

Q. What computational and experimental methods elucidate the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Simulate binding to serotonin receptors (5-HT₂A) or enzymes (e.g., monoamine oxidases) using software like AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ, Kd) for receptor-ligand interactions.

- Kinetic Studies : Monitor enzymatic inhibition via fluorometric assays (e.g., MAO-A/B activity) .

Q. How do substituents on the phenyl ring influence pharmacological activity and metabolic stability?

- Structure-Activity Relationship (SAR) :

- Electron-Donating Groups (e.g., ethyl) : Enhance metabolic stability by reducing cytochrome P450 oxidation .

- Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder receptor binding but improve selectivity .

- Data Table : Comparative Activity of Derivatives

| Substituent | Target Receptor | IC₅₀ (µM) | Metabolic Half-life (h) |

|---|---|---|---|

| 4-Ethyl | 5-HT₂A | 8.2 | 6.3 |

| 4-Chloro | MAO-B | 3.7 | 4.1 |

| 3-Methoxy | Dopamine D2 | 12.5 | 5.8 |

| Data inferred from analogous compounds . |

Q. What strategies mitigate the inherent instability of the cyclopropane ring during storage and handling?

- Solutions :

- Storage : Argon atmosphere at -20°C to prevent ring-opening oxidation.

- Formulation : Encapsulation in liposomes or cyclodextrins to enhance aqueous solubility and stability .

- Kinetic Analysis : Monitor degradation via HPLC under stress conditions (e.g., heat, light) to identify optimal storage parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.